molecular formula C14H9ClN2O2 B8580955 Methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate

Methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate

Cat. No.: B8580955
M. Wt: 272.68 g/mol
InChI Key: XCRKEOCRHSQXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate is a chemical compound with the molecular formula C14H9ClN2O2 It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chlorobenzo[c][2,6]naphthyridine-8-carboxylate typically involves the reaction of 5-chlorobenzo[c][2,6]naphthyridine-8-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated systems could enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-chlorobenzo[c][2,6]naphthyridine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromobenzo[c][2,6]naphthyridine-8-carboxylate
  • Methyl 5-fluorobenzo[c][2,6]naphthyridine-8-carboxylate
  • Methyl 5-iodobenzo[c][2,6]naphthyridine-8-carboxylate

Uniqueness

Methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, its potential biological activities, such as antimicrobial and anticancer properties, distinguish it from other similar compounds .

Properties

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

IUPAC Name

methyl 5-chlorobenzo[c][2,6]naphthyridine-8-carboxylate

InChI

InChI=1S/C14H9ClN2O2/c1-19-14(18)8-2-3-9-11-7-16-5-4-10(11)13(15)17-12(9)6-8/h2-7H,1H3

InChI Key

XCRKEOCRHSQXHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C3=C(C=CN=C3)C(=N2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 5-oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylate (200 mg, 0.787 mmol) was combined with phosphorus oxychloride (1 mL) and heated to reflux. After 2 hours, LCMS indicated the absence of any starting material. The volatiles were removed under reduced pressure. The residue was taken up in dichloromethane (50 mL) and washed twice with saturated aqueous sodium bicarbonate. The organic phase was dried over sodium sulfate and concentrated on a rotary evaporator to give methyl 5-chlorobenzo[c][2,6]naphthyridine-8-carboxylate (140 mg) as a grayish solid. LCMS (ESI) 273.3 (M+1)+.
Name
Methyl 5-oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylate
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
COC(=O)c1ccc2c(c1)[nH]c(=O)c1ccncc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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